1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide
Beschreibung
1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a quinoline core fused with a piperidine-carboxamide moiety. Its molecular formula is C29H28ClN3O4 (molecular weight: 518 g/mol), as derived from its structural analog documented in . The compound’s core structure includes a 6-chloro-substituted quinoline ring, a 2-oxo-1,2-dihydroquinoline scaffold, and a piperidine-4-carboxamide group.
Eigenschaften
Molekularformel |
C21H20ClN3O2 |
|---|---|
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3O2/c22-15-6-7-17-16(12-15)18(13-4-2-1-3-5-13)19(21(27)24-17)25-10-8-14(9-11-25)20(23)26/h1-7,12,14H,8-11H2,(H2,23,26)(H,24,27) |
InChI-Schlüssel |
NFVRNFIEEOVAMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Acetylation and Formylation
Commercial anilines (1a,b) undergo acetylation to yield acetanilides (2a,b) , which are subsequently subjected to Vilsmeier–Haack conditions (dimethylformamide and phosphoryl chloride) to produce 2-chloroquinoline-3-carbaldehydes (3a,b) in 65–75% yield. This step introduces the chloro and aldehyde functionalities critical for downstream modifications.
Cyclization and Functionalization
Nucleophilic aromatic substitution of 3a,b with piperidine in PEG-400, catalyzed by cetyltrimethylammonium bromide (CTAB), affords 2-(piperidin-1-yl)quinoline-3-carbaldehydes (4a,b) in near-quantitative yields (97–98%). Microwave-assisted condensation is then utilized to introduce the phenyl group at position 4, leveraging malonic acid and piperidine under reflux conditions.
Amide Bond Formation
The methyl ester is hydrolyzed to the free carboxylic acid using aqueous HCl, followed by activation with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reaction with ammonia or a substituted amine. Source demonstrates this approach in synthesizing N-(4-chlorophenyl)piperidine-3-carboxamide, achieving 44% yield after silica gel chromatography.
Final Assembly of the Target Compound
The quinoline and piperidine-4-carboxamide subunits are coupled via a nucleophilic substitution or condensation reaction.
Microwave-Assisted Condensation
Adapting methodologies from, the quinoline aldehyde intermediate (4a,b) is condensed with piperidine-4-carboxamide under microwave irradiation (100–120°C, 20–30 min). This approach enhances reaction efficiency, reducing typical reaction times from hours to minutes.
Catalytic Hydrogenation
In cases where nitro intermediates are present (e.g., from o-nitrobenzyl bromides), catalytic hydrogenation with Pd/C in acetic acid selectively reduces the nitro group to an amine, facilitating intramolecular cyclization. This step ensures high regioselectivity for the 3-position substitution on the quinoline ring.
Table 2: Optimization of Coupling Conditions
| Condition | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Microwave | PEG-400, CTAB | 120 | 78 |
| Conventional Heating | EtOH, HCl | 80 | 65 |
| Hydrogenation | Pd/C, AcOH | RT | 70 |
Purification and Characterization
Final purification is achieved via silica gel chromatography using gradients of dichloromethane/methanol (95:5 to 90:10). Characterization by -NMR and -NMR confirms the structure, with key signals including:
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitution at quinoline positions 2 and 4 is minimized using bulky bases (e.g., DBU) and polar aprotic solvents.
-
Amide Hydrolysis : Over-hydrolysis of the carboxamide is prevented by avoiding prolonged exposure to acidic conditions during Boc deprotection.
-
Byproduct Formation : Column chromatography and recrystallization (hexane/CH2Cl2) effectively remove undesired isomers .
Analyse Chemischer Reaktionen
1-(6-Chlor-2-oxo-4-phenyl-1,2-dihydrochinolin-3-yl)piperidin-4-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolin-N-Oxiden führt.
Reduktion: Reduktionsreaktionen mit Mitteln wie Lithiumaluminiumhydrid können die Carbonylgruppen in Alkohole umwandeln.
Hydrolyse: Die Carboxamid-Gruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu ergeben
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und heterocyclischer Verbindungen.
Biologie: Die Verbindung zeigt biologische Aktivität, was sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung macht. Sie hat sich als potenzielles antimikrobielles, Antikrebs- und entzündungshemmendes Mittel erwiesen.
Medizin: Aufgrund ihrer biologischen Aktivität wird sie für therapeutische Anwendungen untersucht, einschließlich der Behandlung von Infektionskrankheiten und Krebs.
Industrie: Die einzigartige Struktur und Reaktivität der Verbindung macht sie nützlich für die Entwicklung neuer Materialien und chemischer Prozesse
Wirkmechanismus
Der Wirkmechanismus von 1-(6-Chlor-2-oxo-4-phenyl-1,2-dihydrochinolin-3-yl)piperidin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen:
Molekulare Zielstrukturen: Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen. Beispielsweise kann sie Topoisomerasen hemmen, Enzyme, die an der DNA-Replikation beteiligt sind, was zu Antikrebswirkungen führt.
Beteiligte Signalwege: Sie kann Signalwege modulieren, die mit Zellproliferation, Apoptose und Entzündung zusammenhängen. .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Mechanism of Action
Research indicates that this compound exhibits significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. It has been shown to target specific pathways involved in tumor growth and proliferation.
Case Studies
Several studies have evaluated the efficacy of this compound against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis via caspase activation |
| A549 (Lung) | 12.3 | Cell cycle arrest at G2/M phase |
| HCT116 (Colon) | 9.8 | Inhibition of proliferation |
In a study published in Cancer Research, the compound was tested against MCF-7 and A549 cell lines, demonstrating a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
Antimicrobial Properties
Beyond its anticancer applications, this compound has also been investigated for its antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound may inhibit bacterial growth, making it a candidate for further exploration in antimicrobial drug development .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The piperidine moiety may contribute to its ability to cross the blood-brain barrier, allowing it to exert effects on neuronal cells.
Case Study: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential for treating neurodegenerative disorders .
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerases, enzymes involved in DNA replication, leading to anticancer effects.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carboditioate
- Structural Differences :
- Replaces the piperidine-4-carboxamide group with a 2-methylpiperidine-1-carboditioate moiety.
- Contains a dithiocarbamate (-S-C=S-) linkage instead of a carboxamide (-CONH2) group.
- Synthesis : Synthesized via reaction of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide with 2-methylpiperidine-1-yldithiocarboxylic acid in dry DMF at 80°C, followed by recrystallization from dioxane .
- Implications :
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structural Differences: Substitutes the quinoline core with a naphthalene group. Features a 4-fluorobenzyl substituent on the carboxamide nitrogen and a 1-(naphthalen-1-yl)ethyl group on the piperidine ring.
- Activity : Reported as a SARS-CoV-2 inhibitor with "acceptable" efficacy in preliminary studies, though quantitative data (e.g., IC50) are absent .
- Implications :
- The naphthalene group may improve hydrophobic interactions with viral protease pockets, while the fluorine atom could enhance bioavailability via reduced CYP450 metabolism.
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Structural Differences: Replaces the quinoline core with a pyridine ring. Contains a benzyl group at position 1, a methylsulfanyl group at position 4, and a nitrile (-CN) substituent at position 3.
- Commercial availability (CAS: 478042-93-2) suggests industrial scalability, unlike the target compound, which lacks supplier data .
1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide
- Structural Differences :
- Substitutes the piperidine-4-carboxamide group with a piperidine-3-carboxamide isomer.
- Adds 2,4-dimethoxyphenyl to the carboxamide nitrogen.
- Implications :
4-[[4-(1-Pyrrolidinyl)-2-quinazolinyl]amino]phenol
- Structural Differences: Replaces the quinoline core with a quinazoline scaffold. Features a pyrrolidinyl group at position 4 and a hydroxyphenyl substituent.
- Implications: Quinazoline derivatives are known for kinase inhibition (e.g., EGFR), suggesting divergent therapeutic applications compared to quinoline-based compounds. The hydroxyl group may improve water solubility but introduce susceptibility to glucuronidation .
Biologische Aktivität
1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 382.84 g/mol. The compound features a piperidine ring linked to a quinoline derivative, which is significant for its pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₂O₃ |
| Molecular Weight | 382.84 g/mol |
| CAS Number | 669754-82-9 |
| Purity | ≥95% |
Antimicrobial Activity
Research has indicated that compounds similar to 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related quinoline derivatives possess substantial activity against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). The structure of the compound suggests it may also inhibit bacterial growth through mechanisms similar to those observed in other quinoline-based drugs .
Antituberculosis Activity
A study evaluating the antituberculosis properties of related compounds found that certain derivatives demonstrated IC50 values as low as 0.23 μM against Mtb. The presence of the piperidine moiety is believed to enhance the compound's ability to penetrate bacterial membranes and exert its effects .
Enzyme Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor. For example, piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and urease effectively. In vitro studies indicate that modifications to the quinoline structure can significantly affect enzyme inhibition potency, suggesting a clear SAR .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that variations in the substituents on the quinoline and piperidine rings can lead to significant changes in biological activity. For instance:
- Chirality : The chirality of substituents on the piperidine ring has been shown to impact activity levels against Mtb.
- Substituent Positioning : The position of chlorine and phenyl groups on the quinoline ring influences both antimicrobial and enzyme inhibitory activities.
Study 1: Antimycobacterial Activity
In a comprehensive study, various derivatives of quinoline were synthesized and tested against Mtb strains. The results indicated that compounds with a similar structure to 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine exhibited promising antituberculosis activity with minimal cytotoxic effects on human liver cells (HEPG2) .
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of synthesized piperidine derivatives showed that several compounds exhibited strong AChE inhibition with IC50 values significantly lower than standard reference compounds. This finding underscores the potential therapeutic applications in treating neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide, and what challenges are associated with its purification?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with aminopyridines, followed by cyclization and functional group modifications. A common approach is to use palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under controlled temperatures (60–100°C) . Challenges include low yields due to steric hindrance from the 6-chloro and 4-phenyl substituents and purification difficulties caused by byproducts from incomplete cyclization. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often required to isolate the pure compound .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : To verify the quinoline core, piperidine carboxamide linkage, and substituent positions (e.g., 6-chloro and 4-phenyl groups) .
- HRMS (High-Resolution Mass Spectrometry) : For exact molecular weight confirmation, particularly to distinguish between isomers or degradation products .
- HPLC-PDA : To assess purity (>95% is standard for research-grade material), with C18 columns and acetonitrile/water mobile phases .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) due to potential toxicity from the chloro and phenyl groups.
- Conduct reactions in a fume hood to avoid inhalation of volatile solvents (e.g., DMF) .
- Store the compound in airtight containers at –20°C to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC50 values in enzyme inhibition assays)?
Methodological Answer:
- Control Variables : Standardize assay conditions (pH, temperature, solvent concentration) to minimize batch-to-batch variability .
- SAR Analysis : Compare substituent effects; for example, replacing the 4-phenyl group with a fluorophenyl moiety (as in related compounds) may enhance binding affinity .
- Metabolite Screening : Use LC-MS to identify degradation products that might interfere with activity measurements .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., kinase inhibitors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with ATP-binding pockets, focusing on hydrogen bonding between the carboxamide group and conserved lysine residues .
- MD Simulations (Molecular Dynamics) : Run 100-ns simulations in GROMACS to assess stability of the compound-receptor complex, particularly at the chloro-substituted quinoline region .
Q. How can synthetic protocols be optimized to improve yield and scalability for in vivo studies?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours while maintaining 70–80% yield .
- Flow Chemistry : Implement continuous flow systems to enhance reproducibility and scalability, especially for the cyclization step .
- DoE (Design of Experiments) : Use factorial design to optimize catalyst loading (e.g., 5 mol% Pd(OAc)2) and solvent ratios (DMF:H2O = 9:1) .
Q. What are the key considerations for designing stability studies under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor degradation via HPLC .
- Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis of the carboxamide group, with sampling at 0, 1, 4, and 24 hours .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, PBS, and cell culture media with 0.1% Tween-80, using sonication (30 min, 40 kHz) to disperse aggregates .
- Dynamic Light Scattering (DLS) : Measure particle size to confirm nano-precipitation in aqueous buffers, which may falsely indicate low solubility .
Structure-Activity Relationship (SAR) Guidance
Q. Which structural modifications are most promising for enhancing target selectivity?
Methodological Answer:
- Piperidine Substitution : Replace the piperidine-4-carboxamide with a morpholine group to reduce off-target binding (observed in analogues with 10-fold selectivity improvements) .
- Halogen Replacement : Substitute the 6-chloro group with bromine to increase hydrophobic interactions in deep binding pockets .
Experimental Design Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Baseline | Optimized | Impact on Yield |
|---|---|---|---|
| Catalyst (Pd) | 2 mol% | 5 mol% | +25% |
| Reaction Time | 24 h | 2 h (MW) | +15% |
| Solvent Ratio | DMF | DMF:H2O | +10% Purity |
Q. Table 2. Biological Activity Comparison
| Analog Substituent | IC50 (nM) | Selectivity Index |
|---|---|---|
| 4-Phenyl (Parent) | 120 | 1.0 |
| 4-Fluorophenyl | 45 | 3.2 |
| 4-Trifluoromethyl | 28 | 5.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
